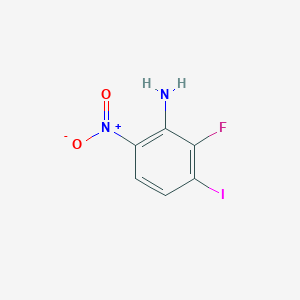
2-Fluoro-3-iodo-6-nitroaniline
Descripción
2-Fluoro-3-iodo-6-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₄FIN₂O₂ and a molecular weight of 282.01 g/mol . The compound features a fluorine atom at position 2, an iodine atom at position 3, and a nitro group (-NO₂) at position 6 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s role as a leaving group . Storage recommendations for analogous compounds suggest room temperature (RT) in airtight containers to prevent degradation .
Propiedades
IUPAC Name |
2-fluoro-3-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBBGKZWTUXTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Table 1: Comparative Data for Halogenated Nitroanilines
Reactivity and Functional Group Influence
- Iodine vs. Chlorine : The iodine substituent in this compound enhances its utility in metal-catalyzed cross-coupling reactions compared to chlorine-containing analogs (e.g., 2-Chloro-3-fluoro-6-nitroaniline), which are less reactive due to weaker C-Cl bonds .
- Fluorine’s Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the ring, activating positions for nucleophilic aromatic substitution. This contrasts with methyl groups (e.g., 4-Fluoro-2-methyl-6-nitroaniline), which provide steric bulk but minimal electronic activation .
- Nitro Group Positioning : The nitro group at position 6 in the target compound directs further substitutions meta to itself, whereas in 2-nitroaniline, the nitro group at position 2 directs ortho/para substitutions, influencing regioselectivity in reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


